molecular formula C24H23N3O3S2 B5403484 propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5403484
M. Wt: 465.6 g/mol
InChI Key: FJNIXWRMRWRQMM-UNOMPAQXSA-N
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Description

Propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethylidene Group: This can be achieved through a condensation reaction with pyridine derivatives.

    Attachment of the Propan-2-yl Ester Group: Esterification reactions are employed to introduce the propan-2-yl group.

    Functionalization with the Methylsulfanylphenyl Group: This step may involve substitution reactions using methylsulfanylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Chemical Sensors: Employed in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism by which propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Methylsulfanylphenyl Compounds: Compounds containing the methylsulfanylphenyl group.

Uniqueness

Propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and application in various fields.

Properties

IUPAC Name

propan-2-yl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-14(2)30-23(29)20-15(3)26-24-27(21(20)17-7-9-18(31-4)10-8-17)22(28)19(32-24)12-16-6-5-11-25-13-16/h5-14,21H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNIXWRMRWRQMM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN=CC=C3)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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